4-Bromo-5,6,7,8-tetrahydro-[1,5]naphthyridine-2-carbonitrile

BET bromodomain inhibitors Cross-coupling Medicinal chemistry

4-Bromo-5,6,7,8-tetrahydro-[1,5]naphthyridine-2-carbonitrile (CAS 1263211-32-0) is a halogenated, partially saturated 1,5-naphthyridine building block. It features a bromine atom at the 4-position and a nitrile group at the 2-position on the tetrahydro-1,5-naphthyridine core.

Molecular Formula C9H8BrN3
Molecular Weight 238.08 g/mol
CAS No. 1263211-32-0
Cat. No. B1440927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5,6,7,8-tetrahydro-[1,5]naphthyridine-2-carbonitrile
CAS1263211-32-0
Molecular FormulaC9H8BrN3
Molecular Weight238.08 g/mol
Structural Identifiers
SMILESC1CC2=NC(=CC(=C2NC1)Br)C#N
InChIInChI=1S/C9H8BrN3/c10-7-4-6(5-11)13-8-2-1-3-12-9(7)8/h4,12H,1-3H2
InChIKeyVCZRZAKBOVDDTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-5,6,7,8-tetrahydro-[1,5]naphthyridine-2-carbonitrile (CAS 1263211-32-0): A Key Intermediate for BET Bromodomain Inhibitor Synthesis


4-Bromo-5,6,7,8-tetrahydro-[1,5]naphthyridine-2-carbonitrile (CAS 1263211-32-0) is a halogenated, partially saturated 1,5-naphthyridine building block. It features a bromine atom at the 4-position and a nitrile group at the 2-position on the tetrahydro-1,5-naphthyridine core. This scaffold has established importance in medicinal chemistry as an intermediate for synthesizing potent inhibitors of the BET (bromodomain and extra-terminal) family of bromodomains, as reported by Mirguet et al. [1]. The compound is commercially available from multiple suppliers with purity typically at or above 95% .

Why Unsubstituted 1,5-Naphthyridine-2-carbonitrile Cannot Replace the 4-Bromo Analog in Cross-Coupling Workflows for BET Inhibitor Programs


Attempting to substitute the unhalogenated analog, 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carbonitrile (CAS 1219022-67-9), for the 4-bromo derivative in synthetic workflows based on the Mirguet et al. scaffold [1] leads to synthetic dead ends. The absence of the bromine leaving group precludes essential palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, that are required to install aryl, heteroaryl, or amine diversity elements at the 4-position. The 4-bromo congener is therefore not merely a variant but a prerequisite gateway intermediate for accessing the structure-activity relationship (SAR) around this vector of the naphthyridine chemotype . The bromine atom's superior leaving group ability compared to the hydrogen in the non-brominated analog makes this specific compound the critical point of divergence for any derivative library.

Quantitative Differentiation of 4-Bromo-5,6,7,8-tetrahydro-[1,5]naphthyridine-2-carbonitrile Against Key Comparators


Synthetic Utility: Bromine Enables Cross-Coupling Chemistry Unavailable with Non-Halogenated Analog

The 4-bromo substituent uniquely enables palladium-catalyzed cross-coupling reactions. In the seminal Medicinal Chemistry publication by Mirguet et al., the 1,5-naphthyridine core, with a bromine handle analogous to the target compound, was diversified at this position to generate potent BET inhibitors with BRD4 IC50 values as low as 30 nM [1]. In contrast, the non-brominated analog (CAS 1219022-67-9) completely lacks the ability to participate in these core transformations, rendering it synthetically inert for C–C or C–N bond formation at the 4-position.

BET bromodomain inhibitors Cross-coupling Medicinal chemistry

Cost Efficiency Advantage Over Carboxylic Acid Analog for Amide Bond Formation Route

An alternative synthetic route to 4-substituted naphthyridine-2-amides could involve the 4-bromo-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylic acid analog (CAS 1219022-87-3). However, the carbonitrile target compound offers a more cost-effective entry point. The nitrile group can be hydrolyzed to a carboxylic acid or directly converted to a primary amide, providing access to the same downstream amide coupling products while bypassing the typically higher cost of the pre-formed carboxylic acid building block. For example, the 4-bromo-2-carbonitrile is offered at $535 for 250 mg (AchemBlock) , while the corresponding 4-bromo-2-carboxylic acid is expected to command a price premium due to its additional synthetic step.

Amide coupling Cost efficiency Building block

Differentiation from 4-Bromo-1,6-naphthyridine Isomers: Regioisomeric Specificity for BET Bromodomain Binding

Isomeric naphthyridine scaffolds such as 4-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine (CAS 1260670-12-9) represent the closest regioisomeric comparators. However, the Mirguet et al. study on BET bromodomain inhibitors explicitly demonstrated that the 1,5-naphthyridine isomer exhibits superior affinity over other naphthyridine regioisomers, with X-ray crystallography and quantum mechanical calculations confirming the 1,5-connectivity is optimal for binding the acetyl-lysine recognition pocket of BRD4 [1]. This structural evidence establishes that the 4-bromo-1,5-naphthyridine-2-carbonitrile isomer is the correct molecular platform for BET inhibitor design, and that substituting a 1,6- or 1,7-naphthyridine isomer will result in a loss of target engagement.

Regioisomer selectivity BET bromodomain Structural biology

Optimal Application Scenarios for 4-Bromo-5,6,7,8-tetrahydro-[1,5]naphthyridine-2-carbonitrile Based on Product-Specific Evidence


Synthesis of 4-Aryl/Alkynyl 1,5-Naphthyridine BET Inhibitor Libraries

This compound is the ideal starting material for constructing focused libraries of 4-substituted 1,5-naphthyridines targeting the BET bromodomain family. Using its bromine handle in a Suzuki-Miyaura coupling with aryl boronic acids allows rapid exploration of the hydrophobic pocket adjacent to the acetyl-lysine binding site, a strategy directly validated by Mirguet et al. to achieve compounds with BRD4 IC50 values in the 30-100 nM range [1]. The non-halogenated analog (CAS 1219022-67-9) cannot serve this purpose.

Dual-Functional Handle for Orthogonal Derivatization Strategies

The combination of a 4-bromine and a 2-carbonitrile on the naphthyridine core enables a sequential derivatization strategy. For example, the nitrile can be reduced to an aminomethyl group or hydrolyzed to a primary amide, followed by palladium-mediated cross-coupling at the 4-position to install an aryl or heteroaryl group. This orthogonal reactivity is absent in the comparator 4-bromo-2-carboxylic acid analog (CAS 1219022-87-3), where the acid handle may require protection prior to cross-coupling, adding synthetic steps and cost [1].

Regioisomerically Pure Entry into 1,5-Naphthyridine Chemical Space

For programs where the 1,5-naphthyridine scaffold has been computationally or structurally prioritized over other regioisomers (e.g., 1,6- or 1,7-naphthyridine) due to superior BRD4 binding conformation [1], this compound guarantees regioisomeric fidelity. The rigorous characterization data and commercial availability from multiple vendors at defined purity levels (95-97%) support reproducible SAR studies and mitigate the risk of isomer contamination that could confound biological results.

Quote Request

Request a Quote for 4-Bromo-5,6,7,8-tetrahydro-[1,5]naphthyridine-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.